![molecular formula C15H23F2NO4 B2535384 7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid CAS No. 2567495-70-7](/img/structure/B2535384.png)

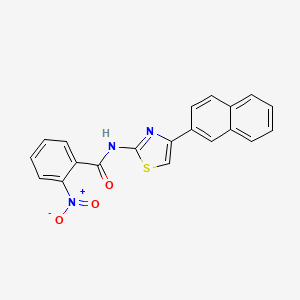

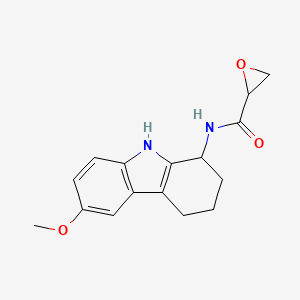

7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid is a useful research compound. Its molecular formula is C15H23F2NO4 and its molecular weight is 319.349. The purity is usually 95%.

BenchChem offers high-quality 7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Polymerization

Synthesis and Reactivity : The synthesis and chemical reactivity of spiro compounds, which share structural similarities with 7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid, have been extensively studied. For instance, the acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane demonstrate the complex chemistry that spiro compounds can undergo, including isomerization and hydrolysis under acidic conditions, leading to various hydroxy esters and alcohols. Such reactions are indicative of the potential transformations that similar spiro compounds might undergo in scientific research, providing insights into their reactivity and potential applications in synthesis (W. Adam & E. Crämer, 1987).

Polymer Chemistry : Novel polyimides derived from spiro compounds, such as 2′,7′-bis(4-aminophenoxy)-spiro(fluorene-9,9′-xanthene), highlight the application of spiro structures in the development of materials with desirable properties like organosolubility, optical transparency, and thermal stability. These materials can form transparent, flexible films with low moisture absorption and dielectric constants, indicating their potential use in electronic and optical devices. The synthesis of these polyimides involves a spiro framework through an sp3 carbon atom, followed by reactions with aromatic tetracarboxylic dianhydrides, showcasing the versatility of spiro compounds in material science (Shujiang Zhang et al., 2010).

Chemical Synthesis and Medicinal Chemistry

Organocatalysis : The use of spiro[pyrrolidin-3,3'-oxindoles] in medicinal chemistry is underscored by their synthesis through an enantioselective organocatalytic approach, resulting in compounds with high enantiopurity and structural diversity. These derivatives exhibit significant biological activities, indicating the relevance of spiro compounds in drug design and synthesis. The methodology involves asymmetric catalytic 1,3-dipolar cycloaddition, demonstrating the utility of spiro structures in achieving high stereo- and regioselectivity in chemical synthesis (Xiao-Hua Chen et al., 2009).

Fluorination Techniques : The silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids, including those with structural similarities to 7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid, highlights a method for C(sp(3))-F bond formation. This process is applicable in the synthesis of fluorinated molecules, which are significant in various industrial and medicinal contexts. The method is characterized by its efficiency, general applicability, and functional-group compatibility, making it a valuable tool in the fluorination of complex molecules (F. Yin et al., 2012).

Propriétés

IUPAC Name |

7,7-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23F2NO4/c1-12(2,3)22-11(21)18-14(10(19)20)8-13(9-14)4-6-15(16,17)7-5-13/h4-9H2,1-3H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRXVLZIKWTFEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC2(C1)CCC(CC2)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((Tert-butoxycarbonyl)amino)-7,7-difluorospiro[3.5]nonane-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2535304.png)

![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((5-methylfuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2535309.png)

![4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B2535314.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2535318.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2535319.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2535321.png)

![Methyl 6-[2-[methyl(prop-2-enoyl)amino]acetyl]-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2535322.png)